molecular formula C3H6N4O B14368589 1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole CAS No. 90040-45-2

1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole

Cat. No.: B14368589
CAS No.: 90040-45-2
M. Wt: 114.11 g/mol
InChI Key: LOFDLTXDOYIBOF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions. The reaction typically requires a catalyst and is often carried out in a solvent such as acetonitrile or nitrobenzene .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave reactors to enhance reaction rates and yields. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole involves its interaction with molecular targets and pathways within biological systems. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial .

Properties

CAS No.

90040-45-2

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

1,5-dimethyl-1-oxidotetrazol-1-ium

InChI

InChI=1S/C3H6N4O/c1-3-4-5-6-7(3,2)8/h1-2H3

InChI Key

LOFDLTXDOYIBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=N[N+]1(C)[O-]

Origin of Product

United States

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